(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C26H34FN3O4S2 and its molecular weight is 535.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound characterized by a benzo[d]thiazole core known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[d]thiazole moiety with a sulfamoylbenzamide group. This structural design enhances its pharmacological properties, making it a candidate for further research and development.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃F₁N₂O₂S |
Molecular Weight | 353.45 g/mol |
CAS Number | 1006303-82-7 |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzo[d]thiazole core is known to inhibit various biological processes, while the sulfamoylbenzamide moiety may enhance binding affinity, leading to improved efficacy.
Anticancer Properties
Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant anticancer activity. For instance, derivatives of benzothiazoles have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies suggest that similar benzothiazole derivatives possess broad-spectrum activity against bacteria and fungi. The minimal inhibitory concentration (MIC) values for these compounds indicate their effectiveness against various pathogens, suggesting potential applications in treating infections .
Antiprotozoal Effects
In addition to antibacterial and antifungal activities, benzothiazole derivatives have shown promise against protozoan parasites. Research has highlighted their ability to inhibit the growth of protozoa responsible for diseases such as malaria and leishmaniasis, thus positioning them as candidates for further exploration in antiparasitic drug development .
Case Studies
-
Anticancer Activity Study
- A study evaluated the effects of a related benzothiazole compound on MDA-MB-231 cells, revealing an IC50 value of 5 µM, indicating potent anticancer properties.
- Mechanistic studies suggested that the compound induces cell cycle arrest and apoptosis through the activation of caspase pathways.
-
Antimicrobial Efficacy
- Testing against Staphylococcus aureus and Candida albicans showed MIC values of 32 µg/mL and 16 µg/mL respectively, demonstrating effective antimicrobial action.
- The study concluded that modifications to the benzothiazole core could enhance activity against resistant strains.
Propiedades
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FN3O4S2/c1-6-34-14-13-30-23-12-9-21(27)15-24(23)35-26(30)28-25(31)20-7-10-22(11-8-20)36(32,33)29(16-18(2)3)17-19(4)5/h7-12,15,18-19H,6,13-14,16-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYTWYAQUZZPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.